![molecular formula C16H13ClN2OS3 B2820936 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 379253-32-4](/img/structure/B2820936.png)
1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
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Description
1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C16H13ClN2OS3 and its molecular weight is 380.92. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
The compound has been utilized as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, it has been involved in the synthesis of novel thieno[2, 3-d] pyrimidines with notable antibacterial activity (Salahuddin et al., 2009). Additionally, it has been used in the creation of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcasing its versatility in chemical synthesis (A. A. Abdalha et al., 2011).
Antimicrobial and Biological Activities
Various derivatives synthesized from this compound have displayed promising antimicrobial activities. Research has identified certain derivatives with potent antibacterial properties, highlighting their potential in developing new antimicrobial agents (R. N. Patel & P. Patel, 2012). Moreover, derivatives have shown significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting their potential in pharmaceutical applications (E. El-Sawy et al., 2014).
Potential in Cancer Treatment
There has been a notable focus on synthesizing and evaluating derivatives for antitumor activities. Certain derivatives have been identified as potent antitumor agents, displaying high activity against various cancer cell lines and providing a foundation for further exploration in cancer therapy (H. Abdel‐Aziz et al., 2011).
Chemical Characterization and Structural Analysis
Extensive work has been conducted on the chemical characterization and structural analysis of these derivatives. This includes the synthesis and characterization of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives, which have been studied in-depth to understand the influence of structural modifications on molecular geometry and conformation (Hong Chen & Mingguo Liu, 2019).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c17-13-6-5-12(22-13)10(20)7-21-15-14-9-3-1-2-4-11(9)23-16(14)19-8-18-15/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNQOZLZINDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
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